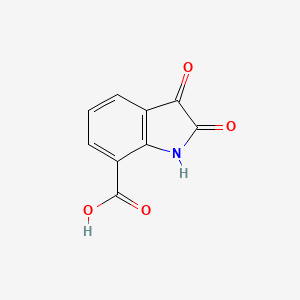

2,3-Dioxoindoline-7-carboxylic acid

説明

Synthesis Analysis

The synthesis of carboxylic acid derivatives often involves condensation reactions, as seen in the preparation of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives . These compounds were synthesized by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations. Similarly, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid was achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation . These methods could potentially be adapted for the synthesis of 2,3-dioxoindoline-7-carboxylic acid.

Molecular Structure Analysis

The molecular structure of carboxylic acid derivatives can be complex, with the potential for intramolecular hydrogen bonding contributing to stability, as seen in the crystal structure determination of enamino derivatives of 1,3-dioxoindane-2-carboxylic acid . This suggests that this compound may also exhibit intramolecular hydrogen bonding, which could influence its stability and reactivity.

Chemical Reactions Analysis

Carboxylic acid derivatives can undergo various chemical reactions, including reductive lactamization, as demonstrated in the synthesis of hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids and 2,7-dioxo[1,4]thiazin[2,3-h]quinoline-8-carboxylic acids . These reactions involve the transformation of intermediate compounds into cyclic structures, which could be relevant for the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid moiety at specific positions can affect potency and oral absorption . The complexation of carboxylic acids with metals, as seen in the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid , can also impact the physical properties of these compounds. These findings can provide a basis for understanding the properties of this compound.

科学的研究の応用

Structural Characterization and Chemical Stability

2,3-Dioxoindoline-7-carboxylic acid, while not directly mentioned, seems to share structural similarities with various other dioxoindoline derivatives. These compounds are noted for their structural peculiarities and chemical behaviors. For instance, enamino derivatives of 1,3-dioxoindane-2-carboxylic acid are known for their stability, attributed to the formation of intramolecular hydrogen bonds, as revealed through crystal structure determination (Malamidou-Xenikaki et al., 2008).

Complexation and Molecular Arrangement

Compounds related to this compound demonstrate an ability to form complex molecular arrangements. For example, 4,8-Dihydroxyquinoline-2-carboxylic acid forms a cis-dioxovanadium(V) complex, packed in a hexagonal molecular arrangement through π-π interaction, creating channel cavities occupied by water molecules, indicative of potential for intricate molecular designs (Moriuchi et al., 2007).

Synthesis and Antimicrobial Activities

The derivatives of dioxoindoline carboxylic acids are also explored for their synthesis pathways and biological activities. For instance, N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids demonstrate appreciable antibacterial activity, showcasing the potential of these compounds in medicinal chemistry (Al-Hiari et al., 2011).

Biological and Pharmacological Properties

2,3-Dioxoindoline derivatives, known as isatins, are recognized for their broad range of biological activities, making them a significant focus in the creation of new drugs. Isatins are celebrated for their extensive biological profile, and their derivatives are synthesized using methods like Sandmeyer’s and Stolle process. These derivatives also exhibit important chemical reactions such as oxidation, ring expansion, and Friedel–Crafts reaction, underscoring their utility in organic synthesis and potential in pharmacological research (Nazeer et al., 2022).

Safety and Hazards

2,3-Dioxoindoline-7-carboxylic acid is known to cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and respiratory tract . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Relevant Papers Several papers have been published on this compound, including studies on its synthesis, properties, and applications . These papers provide valuable insights into the compound and its potential uses in various fields.

作用機序

Target of Action

It is known that this compound is used to produce a range of quinazoline and substituted aniline derivatives . These derivatives are privileged pharmacological structures found in a wide range of bioactive compounds designed for treating health conditions including cancer, inflammation, hypertension, obesity, and infection .

Mode of Action

It is used to prepare isatoic anhydride-8-amide (iaa), which is then used to produce quinazoline and aniline analogues . This process involves adaptable pH-sensitive cyclization chemistry .

Biochemical Pathways

The quinazoline and aniline derivatives produced from it are known to be involved in a variety of biochemical pathways due to their wide range of bioactive properties .

Result of Action

The quinazoline and aniline derivatives produced from it are known to have a wide range of bioactive properties, suggesting that they may have various molecular and cellular effects .

Action Environment

It is known that the synthesis of its derivatives involves a straightforward, broadly applicable, environmentally conscious method .

特性

IUPAC Name |

2,3-dioxo-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-4-2-1-3-5(9(13)14)6(4)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROODQCZSWXEDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381427 | |

| Record name | 2,3-dioxoindoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25128-35-2 | |

| Record name | 2,3-dioxoindoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dioxoindoline-7-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2NA6BPS7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

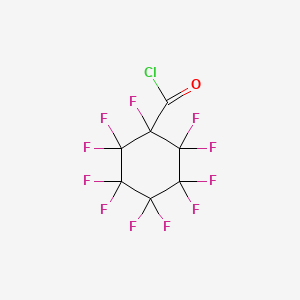

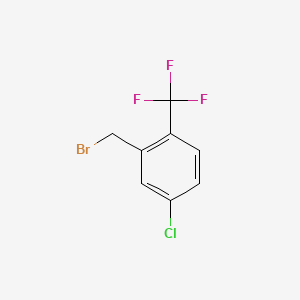

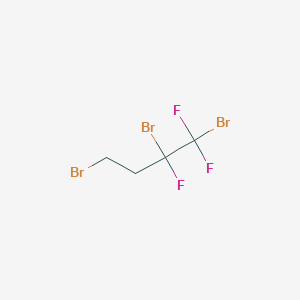

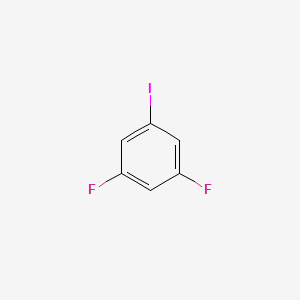

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

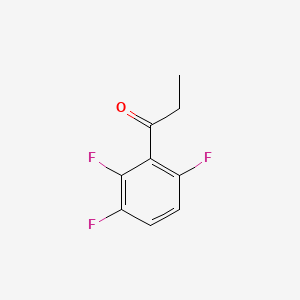

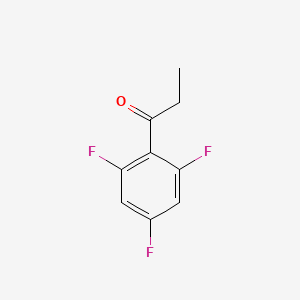

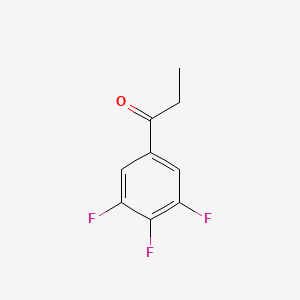

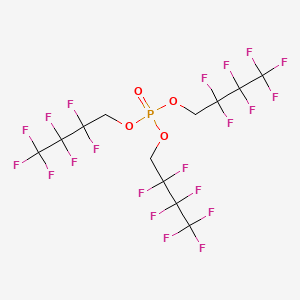

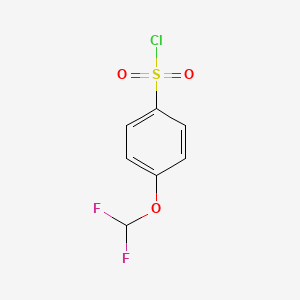

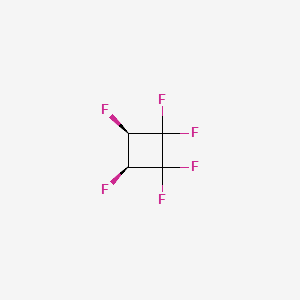

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。